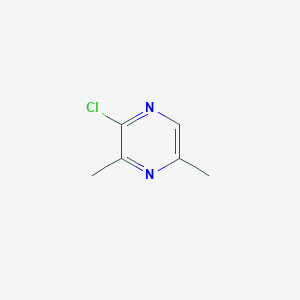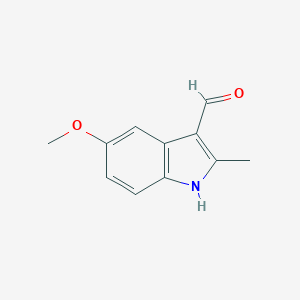
5-甲氧基-2-甲基-1H-吲哚-3-甲醛
描述
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NO2 . It is a derivative of indole and has been shown to be an effective inhibitor of the chlorinating activity of myeloperoxidase (MPO) .
Molecular Structure Analysis
The molecular weight of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde is 189.21 g/mol . The SMILES string representation of its structure isCOc1ccc2[nH]c(C=O)c(C)c2c1 . Chemical Reactions Analysis
Indole-3-carbaldehyde, a compound similar to 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid and can condense with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Physical And Chemical Properties Analysis
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde is a solid substance with a melting point of 181°C .科学研究应用
Antiviral Activity
Indole derivatives, including 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde , have been studied for their potential antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The indole scaffold’s ability to bind with high affinity to multiple receptors makes it a valuable candidate for developing new antiviral agents.
Anti-inflammatory Activity
The indole structure is also associated with anti-inflammatory effects. Researchers have synthesized various indole derivatives to screen for pharmacological activities, including anti-inflammatory properties . This application is significant in the development of treatments for conditions characterized by inflammation.
Anticancer Activity
Indole derivatives are increasingly being explored for their role in cancer treatment. They have been applied as biologically active compounds for targeting cancer cells, showing promise in the treatment of various types of cancer . The indole core can be a part of synthetic drug molecules that target specific pathways involved in cancer cell proliferation.
Antimicrobial Activity
The antimicrobial potential of indole derivatives is another area of interest. These compounds have been tested against a broad spectrum of microbial pathogens, providing a basis for new antimicrobial drugs . The structural diversity of indole-based compounds allows for the targeting of different microbial mechanisms.
Antitubercular Activity
Indole derivatives have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Derivatives derived from indole have been investigated for their in vitro antitubercular activity, offering a pathway for novel therapeutic agents against this infectious disease .
Synthetic Applications
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde: is employed in various synthetic applications, such as the preparation of indolylquinoxalines through condensation reactions and alkylindoles via Ir-catalyzed reductive alkylation . It also serves as a reactant in arylation reactions using a palladium acetate catalyst, highlighting its versatility in organic synthesis.
作用机制
Target of Action
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, as an indole derivative, has been shown to be an effective inhibitor of the chlorinating activity of myeloperoxidase (MPO) . MPO is a peroxidase enzyme most abundantly present in neutrophil granulocytes and is involved in the body’s response to oxidative stress .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological activities . This compound may interact with its target, MPO, leading to inhibition of its chlorinating activity .
Biochemical Pathways
Given its inhibitory effect on mpo, it may impact pathways related to oxidative stress and inflammation .
Result of Action
Its inhibitory effect on mpo suggests it may have anti-inflammatory effects .
安全和危害
属性
IUPAC Name |
5-methoxy-2-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-10(6-13)9-5-8(14-2)3-4-11(9)12-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXXXECBTWLZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390177 | |
| Record name | 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
6260-86-2 | |
| Record name | 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)

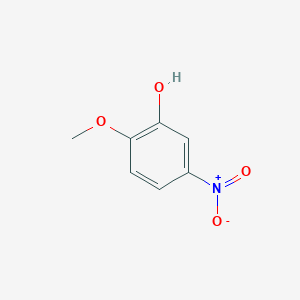

![(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B41516.png)
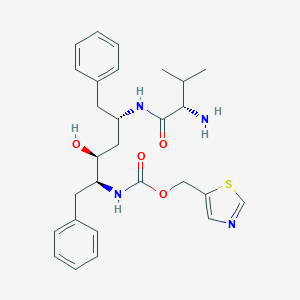

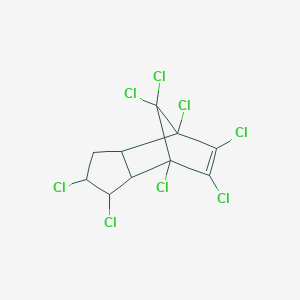


![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41528.png)


